Tétraphényltétrabenzoporphyrine de platine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Pt-TPTBP and its derivatives often involves the direct aromatization of precursor porphyrins. This process yields compounds with strong absorption bands in the near-infrared region and exhibits strong luminescence. Notably, the phosphorescence quantum yields of Pt complexes can reach up to 20-50%, marking them as exceptionally bright near-infrared phosphors (Finikova, Cheprakov, & Vinogradov, 2005).

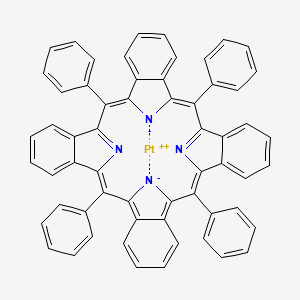

Molecular Structure Analysis

The molecular structure of Pt-TPTBP is influenced significantly by the presence of the Pt metal, which impacts its optical properties. The synthesis and absorption spectra reported for Pt-TPTBP highlight strong phosphorescence at ambient temperatures, suggesting a stable and distinctive molecular structure conducive to such emissions (Aartsma et al., 1982).

Chemical Reactions and Properties

Pt-TPTBP can participate in various chemical reactions, including complexation and transmetallation processes. These reactions are crucial for synthesizing specific Pt porphyrinate compounds, which are characterized by their unique electronic absorption, 1H NMR spectroscopy, and mass spectrometry properties. Such characteristics are pivotal for understanding the chemical behavior and potential applications of these compounds (Chizhova et al., 2018).

Physical Properties Analysis

The physical properties of Pt-TPTBP, including its photophysical parameters, are deeply influenced by its structural characteristics. For example, the degree of planarity and the presence of meso-aryl substituents can significantly affect its luminescence properties. The synthesis of Pi-extended porphyrins, such as Pt-TPTBP, with varying numbers of meso-aryl substituents, provides insight into how structural modifications can influence photophysical properties (Lebedev et al., 2008).

Chemical Properties Analysis

Electrochemical studies of Pt-TPTBP and derivatives demonstrate that their redox potentials and electron transfer sites can be significantly affected by π-extension and the nature of substituents. These findings are crucial for understanding the electronic structure and reactivity of Pt-TPTBP, providing a foundation for developing applications in catalysis, sensors, and photovoltaic devices (Chen et al., 2012).

Applications De Recherche Scientifique

Conversion ascendante par annihilation triplet-triplet à excitation de bande chaude multi-longueurs d'onde

Le PtTPBP est utilisé dans la conversion ascendante par annihilation triplet-triplet (TTA-UC) à excitation de bande chaude multi-longueurs d'onde. Ce processus implique l'excitation d'un sensibilisateur aux niveaux d'énergie vibrationnelle de bande chaude dans l'état fondamental. L'excitation sélective du PtTPBP à différentes longueurs d'onde peut induire des émissions avec des déplacements anti-Stokes importants, montrant un potentiel d'application dans de multiples applications d'information de cryptage {svg_1}.

Synthèse et analyse des propriétés spectrales

Le composé est impliqué dans des réactions de complexation et des processus de transmétallation. Par exemple, le PtTPBP a été utilisé pour synthétiser la porphyrinate de Pt(IV) Br2 en traitant la tétraphényltétrabenzoporphyrinate de Pt(II) avec du brome dans le chloroforme. Ces composés sont caractérisés par analyse élémentaire, absorption électronique, spectroscopie RMN 1H et spectrométrie de masse, ce qui fournit des informations sur leurs propriétés spectrales {svg_2}.

Dispositifs électroluminescents

Dans le domaine de l'optoélectronique, le PtTPBP sert de dopant dans la fabrication de dispositifs électroluminescents organiques (OLED) dans le proche infrarouge. La dynamique d'annihilation triplet de ces dispositifs est étudiée avec une électroluminescence de pointe à une longueur d'onde de 772 nm, ce qui est crucial pour le développement d'OLED efficaces {svg_3}.

Analyse Biochimique

Biochemical Properties

Pt-tetraphenyltetrabenzoporphyrin plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy and biochemical sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its porphyrin ring structure and platinum center. The interactions often involve coordination bonds with metal ions and π-π stacking with aromatic amino acids. For instance, Pt-tetraphenyltetrabenzoporphyrin can bind to heme-containing proteins, influencing their function and activity . Additionally, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can further interact with cellular components .

Cellular Effects

Pt-tetraphenyltetrabenzoporphyrin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Upon light activation, Pt-tetraphenyltetrabenzoporphyrin generates ROS, which can induce oxidative stress and trigger apoptosis in cancer cells . This compound also affects cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states and downstream signaling events . Furthermore, Pt-tetraphenyltetrabenzoporphyrin can modulate gene expression by binding to DNA and influencing transcriptional activity .

Molecular Mechanism

The molecular mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pt-tetraphenyltetrabenzoporphyrin can bind to DNA through intercalation or groove binding, affecting the transcriptional machinery and gene expression . Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to DNA damage and cell death . The generation of ROS upon light activation further contributes to its cytotoxic effects by inducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pt-tetraphenyltetrabenzoporphyrin can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, but prolonged exposure to light and oxygen can lead to degradation and reduced efficacy . In in vitro and in vivo studies, Pt-tetraphenyltetrabenzoporphyrin has shown sustained cytotoxic effects over time, with long-term exposure resulting in cumulative damage to cellular components . These temporal effects highlight the importance of optimizing experimental conditions to maintain the compound’s stability and efficacy.

Dosage Effects in Animal Models

The effects of Pt-tetraphenyltetrabenzoporphyrin vary with different dosages in animal models. At low doses, this compound can selectively target cancer cells and induce apoptosis without causing significant toxicity to normal tissues . At high doses, Pt-tetraphenyltetrabenzoporphyrin can exhibit toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can lead to adverse effects. These findings underscore the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

Pt-tetraphenyltetrabenzoporphyrin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, Pt-tetraphenyltetrabenzoporphyrin can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.

Propriétés

IUPAC Name |

platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSINHKCRBEPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36N4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?

A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.

Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?

A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.